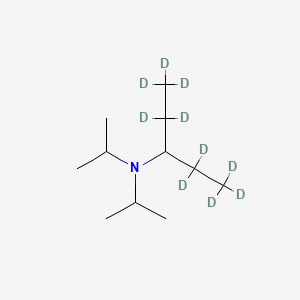

N,N-Diisopropyl-3-pentylamine-d10

Description

N,N-Diisopropyl-3-pentylamine-d10 is a deuterated compound with the molecular formula C11H15D10N and a molecular weight of 181.38 . This compound is primarily used in scientific research, particularly in the field of proteomics . The deuterium labeling makes it useful for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.

Properties

IUPAC Name |

1,1,1,2,2,4,4,5,5,5-decadeuterio-N,N-di(propan-2-yl)pentan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25N/c1-7-11(8-2)12(9(3)4)10(5)6/h9-11H,7-8H2,1-6H3/i1D3,2D3,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKMTSFYPWEJRE-TXNVYZHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(C([2H])([2H])C([2H])([2H])[2H])N(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N,N-Diisopropyl-3-pentylamine-d10 involves the incorporation of deuterium atoms into the molecular structure. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst . Industrial production methods may involve large-scale catalytic exchange processes to achieve high yields and purity .

Chemical Reactions Analysis

N,N-Diisopropyl-3-pentylamine-d10 can undergo various chemical reactions, including:

Scientific Research Applications

Chemical Research Applications

-

NMR Spectroscopy :

N,N-Diisopropyl-3-pentylamine-d10 serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium allows for improved resolution and accuracy in identifying and quantifying compounds due to reduced proton noise during analysis. -

Organic Synthesis :

The compound is utilized as a base in organic synthesis, particularly in the formation of carbon-nitrogen bonds. Its steric hindrance influences reaction pathways, allowing for selective reactions that are crucial in synthesizing complex organic molecules. -

Chemical Reactions :

This compound can undergo various chemical reactions:- Oxidation : Can be oxidized to form amine oxides using agents like hydrogen peroxide.

- Reduction : Can be reduced to secondary amines using lithium aluminum hydride.

- Substitution : Acts as a nucleophile in nucleophilic substitution reactions with alkyl halides.

Biological Research Applications

-

Metabolic Studies :

The compound is employed to trace metabolic pathways of amines in biological systems. Its ability to interact with enzymes and receptors provides insights into metabolic functions and mechanisms, making it an essential tool in pharmacokinetic studies. -

Drug Development :

This compound is investigated for its potential use in developing pharmaceuticals. Its structural properties allow it to interact with various biological targets, facilitating the synthesis of biologically active compounds .

Industrial Applications

-

Synthesis of Deuterated Compounds :

In industrial settings, this compound is used in the synthesis of other deuterated compounds, which are valuable in pharmaceutical and agrochemical industries due to their enhanced stability and reduced volatility . -

Specialty Chemicals Production :

The compound acts as an intermediate in the production of specialty chemicals, contributing to the development of new materials with specific properties tailored for various applications.

Case Studies

-

Metabolic Pathway Analysis :

A study utilized this compound as a tracer to identify metabolic routes for tertiary amines within biological systems. The findings demonstrated its effectiveness in mapping out metabolic pathways, underscoring its utility in pharmacokinetic research. -

Synthesis of Pharmaceuticals :

Research on novel pharmaceutical compounds revealed that using this compound as a base significantly enhanced yields in reactions involving carbon-nitrogen bond formations. This study highlighted its role in increasing the efficiency of drug synthesis processes.

Mechanism of Action

The mechanism of action of N,N-Diisopropyl-3-pentylamine-d10 involves its interaction with molecular targets through its amine group. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, making it a valuable tool in studying metabolic pathways. The compound can interact with enzymes and receptors, influencing their activity and providing insights into their function.

Comparison with Similar Compounds

N,N-Diisopropyl-3-pentylamine-d10 can be compared with other similar compounds such as:

N,N-Diisopropyl-3-pentylamine: The non-deuterated version of the compound, which lacks the stability and analytical advantages provided by deuterium labeling.

N,N-Diisopropyl-3-pentanamine: Another similar compound with slight structural differences, used in similar applications but with different properties.

This compound stands out due to its deuterium labeling, which enhances its stability and makes it a valuable tool in various scientific research applications .

Biological Activity

N,N-Diisopropyl-3-pentylamine-d10 (C11H25N) is a deuterated derivative of N,N-Diisopropyl-3-pentylamine, which is primarily utilized in various biological and pharmaceutical research contexts. This compound serves as a valuable tool in metabolic studies, particularly for tracing amine metabolism pathways.

This compound exhibits its biological activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : It has been observed to interact with several enzymes, potentially altering their activity. The structural features of the compound allow it to bind to active sites or allosteric sites of target enzymes, influencing their function.

- Metabolic Tracing : As a deuterated compound, it provides insights into metabolic pathways in biological systems. The incorporation of deuterium allows for tracking via mass spectrometry and NMR spectroscopy, facilitating the study of metabolic processes involving amines .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Enzyme Interaction : Research indicates that this compound can inhibit certain ubiquitin-like activating enzymes, demonstrating its potential as a chemical tool in understanding protein modifications related to disease progression .

- Fluorescence Quenching : Experiments have shown that tertiary aliphatic amines, including this compound, can quench fluorescence in specific systems, providing insights into molecular interactions and dynamics .

- Biotransformation Studies : The compound has been used in biotransformation studies to evaluate its metabolic fate and the pathways involved in its degradation and conversion within biological systems .

Case Study 1: Metabolic Pathway Tracing

In a study focused on metabolic pathways involving amines, this compound was administered to model organisms. The results indicated distinct metabolic routes that were traceable via mass spectrometry, revealing key intermediates and end products formed during metabolism.

Case Study 2: Enzyme Inhibition

A separate investigation examined the inhibitory effects of this compound on specific enzymes involved in protein modification. The study demonstrated significant inhibition rates, suggesting its utility in therapeutic applications targeting diseases linked to aberrant enzyme activity.

Table 1: Summary of Biological Activities

Table 2: Kinetic Parameters for Enzyme Interaction

Q & A

Q. How can researchers optimize the synthesis of N,N-Diisopropyl-3-pentylamine-d10 to maximize isotopic purity?

- Methodological Answer : Synthesis optimization requires strict control of reaction parameters. Use anhydrous solvents (e.g., DMF) and non-nucleophilic bases like DIPEA (N,N-Diisopropylethylamine) to minimize proton exchange, as deuterated amines are prone to isotopic scrambling. Maintain temperatures between 70–80°C (as demonstrated in DIPEA-mediated reactions) to balance reaction efficiency and stability . Post-synthesis, employ fractional distillation under reduced pressure to isolate the compound. Confirm isotopic purity (≥99 atom% D) via quantitative [²H] NMR and high-resolution mass spectrometry (HRMS). For reproducibility, document solvent drying protocols and reaction atmosphere (e.g., nitrogen or argon) .

Q. What purification techniques are most effective for isolating this compound from reaction byproducts?

- Methodological Answer : After synthesis, liquid-liquid extraction using dichloromethane or ethyl acetate followed by rotary evaporation removes polar impurities. For high-purity isolation, use silica gel column chromatography with a non-polar solvent system (e.g., hexane:ethyl acetate 9:1). Confirm purity via gas chromatography (GC) or HPLC coupled with evaporative light scattering detection (ELSD). For deuterated compounds, ensure solvents are deuterium-depleted to avoid contamination during purification .

Q. Which analytical methods are critical for characterizing this compound?

- Methodological Answer : Structural confirmation requires [¹H, ¹³C, and ²H] NMR to distinguish protonated impurities and verify deuterium incorporation. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or chemical ionization (CI) validates molecular weight and isotopic distribution. Complement with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., N-H vs. N-D stretches). For quantitative analysis, use GC-MS with a deuterated internal standard .

Advanced Research Questions

Q. How do deuterium isotope effects influence reaction kinetics when this compound is used as a catalyst or base?

- Methodological Answer : Deuterium substitution alters reaction rates due to kinetic isotope effects (KIEs). To study this, conduct parallel reactions using protonated and deuterated analogs under identical conditions. Compare rate constants (k) via Arrhenius plots and transition state theory. Use computational methods (DFT calculations) to model isotopic effects on bond cleavage or stabilization. Note that N-D bonds exhibit slower proton transfer rates, which can impact base-catalyzed reactions (e.g., eliminations or condensations) .

Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR chemical shifts vs. MS fragmentation patterns) for deuterated amines?

- Methodological Answer : Discrepancies often arise from residual solvents, isotopic interference, or degradation. Address this by:

- Repeating analyses under inert conditions (e.g., glovebox-prepared samples).

- Using [¹³C] DEPT NMR to rule out carbon-based impurities.

- Performing tandem MS/MS to differentiate isotopic clusters from fragmentation artifacts.

- Cross-validating results with elemental analysis for deuterium content.

Triangulating data across independent labs enhances reliability .

Q. What experimental design considerations are essential for studying the stability of this compound under varying storage conditions?

- Methodological Answer : Design accelerated stability studies by exposing the compound to stressors:

- Temperature : Store aliquots at -20°C, 4°C, and 25°C for 1–6 months (reference cold storage protocols for nitrosoamines ).

- Light : Compare amber vs. clear vial storage under UV/visible light.

- Humidity : Use desiccators with controlled relative humidity (30–80%).

Monitor degradation via periodic NMR/MS and quantify decomposition products (e.g., protonated analogs). Apply QbD (Quality by Design) principles to model stability thresholds .

Q. How can researchers leverage this compound in mechanistic studies of organic reactions?

- Methodological Answer : Use the compound as a mechanistic probe in:

- Acid-base reactions : Track deuterium transfer via [²H] NMR to map protonation sites.

- Nucleophilic substitutions : Compare SN1/SN2 pathways using kinetic isotope effects (KIEs).

- Catalysis : Study deuterium labeling in asymmetric catalysis (e.g., enantioselective alkylations).

Pair experimental data with isotopic tracer studies and computational modeling (e.g., MD simulations) to elucidate transition states .

Methodological Notes

- Synthesis & Handling : Deuterated amines are hygroscopic; store under inert gas (argon) at ≤4°C to prevent deuteration loss .

- Data Validation : Use multiple analytical techniques (NMR, MS, elemental analysis) to confirm isotopic integrity, especially for compounds with ≥99 atom% D .

- Ethical Rigor : Adopt triangulation and independent replication to address data contradictions, aligning with qualitative research best practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.